1-Bromo-3,5-dicyclopropylbenzene
Description
1-Bromo-3,5-dicyclopropylbenzene is an aromatic compound featuring a bromine atom at the 1-position and cyclopropyl substituents at the 3- and 5-positions of the benzene ring. This structure combines the electron-withdrawing nature of bromine with the steric and electronic effects of cyclopropyl groups, making it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C12H13Br |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
1-bromo-3,5-dicyclopropylbenzene |
InChI |
InChI=1S/C12H13Br/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4H2 |
InChI Key |
QXDMZLBFSCWASD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Br)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-dicyclopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-dicyclopropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the 1 position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-dicyclopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide or alkoxide ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form cyclopropyl-substituted benzene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4) can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, or alkyl derivatives of this compound.
Nucleophilic Substitution: Products include hydroxyl or alkoxy derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclopropyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3,5-dicyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-dicyclopropylbenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The cyclopropyl groups can influence the compound’s reactivity and stability by introducing steric and electronic effects. These interactions can affect the compound’s behavior in different chemical and biological environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Benzene Derivatives
The following analysis compares 1-bromo-3,5-dicyclopropylbenzene (hypothetical, based on structural analogs) with similar compounds in terms of synthesis , physical properties , reactivity , and applications .
Structural and Physical Properties
Notes:
Biological Activity
1-Bromo-3,5-dicyclopropylbenzene is an organic compound characterized by a bromine atom and two cyclopropyl groups attached to a benzene ring. Its unique structure suggests potential biological activities that merit investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H14Br
- Molecular Weight : 252.16 g/mol
- CAS Number : 1124-14-7
This compound's biological activity can be attributed to its electrophilic nature due to the presence of the bromine atom. This allows it to interact with various biomolecules, including proteins and nucleic acids. The cyclopropyl groups may influence its reactivity and selectivity in biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some halogenated compounds have demonstrated antimicrobial properties due to their ability to disrupt cellular processes in bacteria and fungi.
- Cytotoxicity : Studies have shown that certain brominated compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be useful in treating diseases.
Antimicrobial Activity
A study conducted on halogenated aromatic compounds revealed that derivatives similar to this compound exhibited significant antimicrobial effects against various bacterial strains. The mechanism was linked to the disruption of cell membrane integrity and inhibition of essential metabolic functions.
| Compound Name | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| 1-Bromo-4-cyclopropylbenzene | High | S. aureus |
Cytotoxicity Studies
In vitro assays demonstrated that this compound induced cytotoxic effects in human cancer cell lines. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest |
Enzyme Inhibition
Research has indicated that this compound may inhibit specific cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| CYP1A2 | 60 |
| CYP2D6 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
